Target Selectivity: α1A Adrenoceptor Agonism vs. Carbonic Anhydrase Inhibition
A key differentiation factor lies in the biological target. A specific patent covering benzyl-sulfonamide analogs of this compound's core explicitly claims their use as α1A adrenoceptor agonists, a mechanism for treating conditions like urinary incontinence [1]. In contrast, a prominent class of 4-imidazole sulfonamides (e.g., tetrasubstituted imidazole benzenesulfonamides) is optimized for nanomolar inhibition of tumor-linked carbonic anhydrase isoforms IX and XII [2]. This represents a fundamental target-level separation, meaning the compound should not be considered interchangeable with potent CA inhibitors for procurement.
| Evidence Dimension | Primary Biological Target |
|---|---|
| Target Compound Data | α1A Adrenoceptor Agonist (Patent Claim) |
| Comparator Or Baseline | Carbonic Anhydrase IX/XII Inhibitor (Ki: 10.1-19.8 nM for optimized analogs) |
| Quantified Difference | Fundamentally different pharmacological targets; no cross-activity assumed |
| Conditions | In-silico / patent classification vs. in-vitro enzymatic assay |
Why This Matters
For projects targeting genitourinary or α1-mediated pathways, selecting CA-optimized imidazole sulfonamides would be off-target; this compound provides the correct mechanistic starting point.
- [1] Altenbach, R. J. (2003). US20030073850A1. View Source
- [2] Taher, E. S., et al. (2024). Tailored Tetrasubstituted Imidazole Carrying the Benzenesulfonamide Fragments as Selective Human Carbonic Anhydrase IX/XII Inhibitors. ChemMedChem, 19(10), e202400004. View Source
